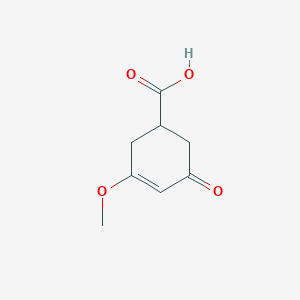

3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid

Descripción general

Descripción

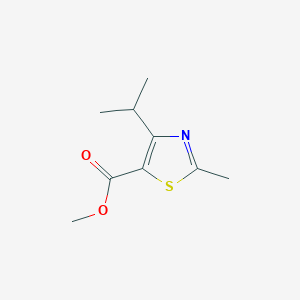

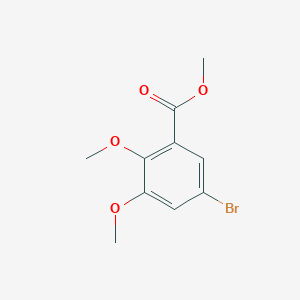

The compound of interest, 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid, is a functionalized cyclohexene derivative. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structures have been studied. These compounds often serve as intermediates or end products in the synthesis of pharmaceuticals and other organic molecules.

Synthesis Analysis

The synthesis of related cyclohexene derivatives has been achieved through various methods. For instance, the ring-closing metathesis was used to diastereoselectively synthesize a functionalized cyclohexene skeleton of GS4104, utilizing L-serine as a starting material instead of the more commonly used (-)-shikimic acid or (-)-quinic acid . Another synthesis approach involved the use of a dual role Pd(II) catalyst to form a cyclic alkenyl ether, a key framework in isochromene natural products . Additionally, the synthesis of cyclohexene derivatives from the Diels–Alder cycloadduct of (E)-1-acetoxy-3-methylbuta-1,3-diene and nitroethene has been reported, yielding compounds with inhibitory action against influenza virus sialidases .

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives is often confirmed using two-dimensional NMR studies, which help determine the absolute configurations of key intermediates . X-ray diffraction methods and quantum-chemical calculations have also been employed to determine the structure of related compounds, such as 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid .

Chemical Reactions Analysis

Cyclohexene derivatives undergo various chemical reactions. Bromination of 3-cyclohexene-1-carboxylic acid results in mixtures of trans-dibromo derivatives and lactones, with the halogen attacking the double bond anti to the carboxyl group . Epoxydation and subsequent ring opening of methyl cyclohexene carboxylates have been studied, revealing the steric course of these reactions influenced by electron-withdrawing substituents . Furthermore, enzymatic desymmetrization has been used to synthesize monoesters from diesters, with high yield and enantiomeric excess .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexene derivatives are closely related to their molecular structure. The presence of functional groups such as carboxylic acid, esters, and amino groups can significantly influence properties like solubility, reactivity, and boiling points. The enzymatic desymmetrization process, for example, was optimized and scaled-up, indicating the practicality of synthesizing cyclohexene derivatives with high purity and yield . The improved synthesis of 3-oxocyclobutanecarboxylic acid from readily available materials like methanol and acetone also highlights the feasibility of large-scale preparation due to its easy operation and low cost .

Aplicaciones Científicas De Investigación

Crystal and Molecular Structure Studies

- The crystal and molecular structures of compounds related to 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid have been studied, demonstrating their potential in structural chemistry and material science. These studies involve X-ray diffraction data to confirm the structure of such compounds, which are significant for understanding their chemical properties and reactions (Kaur et al., 2012).

Synthesis of Herbicide Precursors

- Research has been conducted on the preparation of certain herbicide precursors using derivatives of 3-Methoxy-5-oxocyclohex-3-ene-1-carboxylic acid. This includes the synthesis of various ester and amide herbicides by reductive alkylation of 3,5-dimethoxybenzoic acid, indicating the compound's relevance in agricultural chemistry (Liepa et al., 1989).

Creation of Functionalized Compounds

- The compound has been used in the creation of functionalized molecules, which are essential in organic synthesis and medicinal chemistry. This includes the synthesis of cyclohexene skeletons, highlighting its role in developing novel organic structures with potential pharmaceutical applications (Cong & Yao, 2006).

Propiedades

IUPAC Name |

3-methoxy-5-oxocyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-12-7-3-5(8(10)11)2-6(9)4-7/h4-5H,2-3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHQMEKQAGIFLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)CC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B3022649.png)